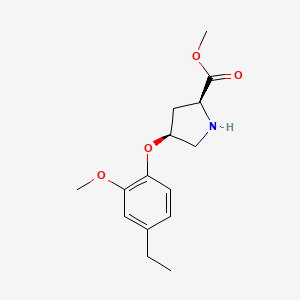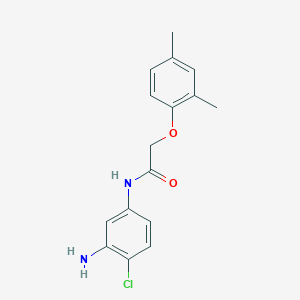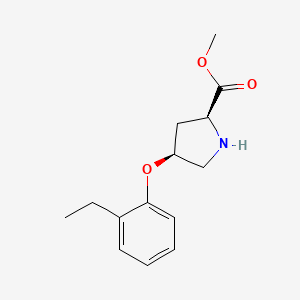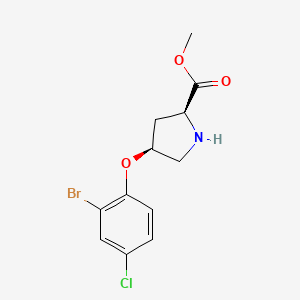
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide, or NAMC, is a novel synthetic compound with a wide range of potential applications in scientific research. NAMC is a member of a class of compounds known as N-aryl-2-aryloxyacetamides, which are of interest due to their ability to interact with various proteins, enzymes, and other biological molecules. This makes NAMC a useful tool for studying a variety of biological processes, ranging from cell signaling to drug metabolism.
Aplicaciones Científicas De Investigación
Green Synthesis Applications
N-(5-Amino-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide has applications in green chemistry. For example, the work by Zhang Qun-feng (2008) in the field of catalytic hydrogenation demonstrated its use as an intermediate in the production of azo disperse dyes through environmentally friendly methods (Zhang Qun-feng, 2008).
Hydrogen Bond Studies
The compound also features in studies of hydrogen bonding. T. Romero and Angela Margarita (2008) synthesized similar compounds and analyzed their hydrogen bond formation, providing insights into the chemical behavior of such molecules (T. Romero & Angela Margarita, 2008).
Imaging Probe Research
In imaging probe research, J. Prabhakaran et al. (2006) synthesized a related compound for the purpose of imaging 5-HT2A receptors, highlighting the potential of these compounds in medical imaging applications (J. Prabhakaran et al., 2006).
Anticancer Research
In the field of cancer research, A. Vinayak et al. (2014) investigated similar compounds for their anticancer properties, showing the relevance of this class of compounds in the development of new cancer treatments (A. Vinayak et al., 2014).
Comparative Metabolism Studies
S. Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides, which are structurally related to this compound. This research contributes to understanding the metabolic pathways and potential toxicological effects of these compounds (S. Coleman et al., 2000).
Synthesis and Reactivity
In a study focused on chemical reactivity, O. Farouk et al. (2021) synthesized and evaluated the biological activity of a compound similar to this compound, providing valuable information on the synthesis and potential applications of such compounds (O. Farouk et al., 2021).
Monomer Synthesis for Polybenzimidazoles
R. S. Begunov and A. Valyaeva (2015) synthesized new AB-type monomers for polybenzimidazoles using a compound structurally related to this compound. Their work contributes to the development of materials science, particularly in the creation of novel polymers (R. S. Begunov & A. Valyaeva, 2015).
Anticonvulsant and Pain-Attenuating Properties
Research by Amber M King et al. (2011) on primary amino acid derivatives, which are related to this compound, revealed their potential as anticonvulsants with pain-attenuating properties. This highlights the medical applications of these compounds (Amber M King et al., 2011).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-10-7-12(4-5-13(10)17)22-9-16(20)19-14-8-11(18)3-6-15(14)21-2/h3-8H,9,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADGBMDJXQLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)










